N-methyl-4-nitro-2-(trifluoromethyl)aniline

Physicochemical characterization Crystallization Purification

This secondary nitroaniline delivers a unique electronic/steric profile critical for TLR1/2 agonist CU-T12-9 (EC₅₀ 52.9 nM) and PROTAC degrader scaffolds. The N-methyl-para-nitro-ortho-CF₃ substitution pattern is pharmacophorically essential; SAR studies confirm that any deviation (N-alkyl change, nitro relocation, or removal) abolishes activity. The N-methyl handle enables Buchwald–Hartwig N-arylation, acylation, and urea formation while blocking diazotization side-reactions. Procure the exact building block validated in published nanomolar agonists to ensure reproducible biological activity.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
CAS No. 54672-10-5
Cat. No. B1636443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-nitro-2-(trifluoromethyl)aniline
CAS54672-10-5
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C8H7F3N2O2/c1-12-7-3-2-5(13(14)15)4-6(7)8(9,10)11/h2-4,12H,1H3
InChIKeyIPVGIICIFPBLLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4-nitro-2-(trifluoromethyl)aniline (CAS 54672-10-5): A Differentiated Fluorinated Nitroaniline Building Block for Medicinal Chemistry and PROTAC Synthesis


N-Methyl-4-nitro-2-(trifluoromethyl)aniline (CAS 54672-10-5) is a fluorinated aromatic secondary amine belonging to the nitroaniline class, characterized by the concurrent presence of a nitro group at the para-position, a trifluoromethyl substituent at the ortho-position, and an N-methylamino functional group [1]. With a molecular formula of C₈H₇F₃N₂O₂ and a molecular weight of 220.15 g·mol⁻¹, this compound is commercially available as a research-chemical building block at purities of 95–98% . It serves as a versatile intermediate in organic synthesis, particularly valued for constructing kinase inhibitors, toll-like receptor modulators, and protein degrader (PROTAC) scaffolds where the specific electronic and steric profile conferred by its substitution pattern is required [2].

Why N-Methyl-4-nitro-2-(trifluoromethyl)aniline Cannot Be Simply Replaced by Its N-Desmethyl or Regioisomeric Analogs


Although several nitro-trifluoromethyl-aniline congeners share superficial structural similarity, N-methyl-4-nitro-2-(trifluoromethyl)aniline occupies a distinct chemical space defined by three interdependent features: (i) the secondary N-methylamine character reduces the hydrogen-bond donor count from 2 (primary aniline) to 1, altering membrane permeability and protein-binding pharmacophore requirements; (ii) the para-nitro/ortho-CF₃ electronic complementarity creates a unique π-electron-deficient ring that governs reactivity in nucleophilic aromatic substitution and reduction chemistry; and (iii) the N-methyl group simultaneously blocks diazotization/azo-coupling pathways that are available to primary aniline analogs while preserving the secondary amine as a functional handle for further N-alkylation, acylation, or urea formation [1]. Published structure–activity relationship (SAR) studies on the TLR1/2 agonist CU-T12-9 have explicitly demonstrated that replacing the N-methyl with longer alkyl chains or benzyl groups, removing the nitro group, or relocating the nitro substituent from the para to the meta position each result in substantial or complete loss of biological activity [2]. These data underscore that generic substitution among nitroaniline analogs is scientifically unjustified when the target application depends on the precise molecular recognition elements encoded in this scaffold.

Quantitative Differentiation Evidence for N-Methyl-4-nitro-2-(trifluoromethyl)aniline Versus Closest Analogs


Melting Point: ~20 °C Higher Than the N-Desmethyl Analog, Facilitating Crystallization-Based Purification

The recrystallized melting point of N-methyl-4-nitro-2-(trifluoromethyl)aniline is 111–112 °C, compared with 90–94 °C for the primary amine analog 4-nitro-2-(trifluoromethyl)aniline (CAS 121-01-7), representing an elevation of approximately 18–22 °C [1]. The crude product (prior to recrystallization) melts at 99–101 °C for the N-methyl compound , whereas the des-methyl analog typically melts at 90–93 °C in its commercial form [1]. This thermal difference reflects the stronger crystal lattice energy imparted by the N-methyl substitution and translates into practical advantages for recrystallization-based purification and solid-form handling during procurement and storage.

Physicochemical characterization Crystallization Purification

Hydrogen-Bond Donor Count: 1 HBD (Secondary Amine) Versus 2 HBD (Primary Amine) — Implications for Membrane Permeability

N-Methyl-4-nitro-2-(trifluoromethyl)aniline possesses exactly one hydrogen-bond donor (the N–H of the secondary methylamine), whereas its primary amine analog 4-nitro-2-(trifluoromethyl)aniline possesses two HBDs (the –NH₂ group) [1]. In the context of Lipinski's Rule of Five and related drug-likeness filters, a lower HBD count is generally associated with improved passive membrane permeability and oral bioavailability. The topological polar surface area (TPSA) of the target compound is 57.8 Ų [1], which is favorable for blood–brain barrier penetration when incorporated into larger scaffolds.

Drug-likeness Membrane permeability Medicinal chemistry design

Diazotization Incompatibility: The N-Methyl Group Precludes Azo-Coupling Chemistry Available to Primary Aniline Analogs

A critical chemical distinction is that N-methyl-4-nitro-2-(trifluoromethyl)aniline, as a secondary N-alkyl aniline, cannot form a stable diazonium salt and therefore cannot participate in azo-coupling reactions. In contrast, 4-nitro-2-(trifluoromethyl)aniline (primary amine) readily undergoes diazotization and subsequent coupling with electron-rich arenes to form azo dyes and colored conjugates . This dichotomy is not merely academic: for synthetic pathways that require an intact secondary amine handle (e.g., reductive amination, N-arylation, urea formation) without interference from competing diazotization side-reactions, the N-methyl compound is the mandatory choice .

Synthetic chemistry Chemoselectivity Functional group interconversion

TLR1/2 Agonist Pharmacophore: The N-Methyl-4-nitro-2-CF₃ Substitution Pattern Is Essential for Nanomolar Biological Activity

In the development of the small-molecule TLR1/2 agonist CU-T12-9 — which is N-methyl-4-nitro-2-[4-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl]aniline, a direct derivative of the target compound — systematic SAR studies revealed that the specific N-methyl-4-nitro-2-CF₃-aniline core is non-negotiable for activity [1]. Increasing the N-alkyl chain length beyond methyl or introducing a benzyl group at the amino site caused a significant potency decrease (compounds 3–5) [1]. Removing either nitro group reduced potency markedly (compounds 1 and 2) [1]. Most strikingly, relocating the nitro substituent from the R3 (para to amine) to the R4 (meta) position completely abolished activity (compound 10) [1]. The optimized compound CU-T12-9 exhibited an EC₅₀ of 52.9 ± 6.2 nM in a SEAP reporter assay in TLR2-overexpressing HEK293 cells [1]. This SAR dataset establishes a quantitative, position-specific requirement for the N-methyl-4-nitro-2-(trifluoromethyl)aniline pharmacophore.

Immuno-oncology Toll-like receptor Structure–activity relationship

Synthetic Route Differentiation: Direct N-Methylamination via Urea Chemistry Versus Nitration of Pre-formed N-Methylaniline

Patent US5684203 (Bayer AG) describes a process wherein N-methyl-4-nitro-2-(trifluoromethyl)aniline is prepared in 95% yield and 100% conversion by reacting 3-nitrobenzotrifluoride with N,N'-dimethylurea in the presence of NaOH in DMSO at 50 °C under an air stream [1]. This route is mechanistically distinct from the preparation of the des-methyl analog 4-nitro-2-(trifluoromethyl)aniline, which is typically synthesized by direct nitration of 2-(trifluoromethyl)aniline using mixed nitric/sulfuric acid [2]. The urea-based amination strategy offers advantages in regiochemical control and avoids the challenges of competing ortho/para nitration regioselectivity that complicate the nitration route for the primary amine analog.

Process chemistry Synthetic methodology Regioselectivity

Lipophilicity Balance: XLogP3 of 2.6 Provides a Moderate logP Between the More Lipophilic Des-Methyl Analog (logP 3.3) and More Polar Derivatives

The computed XLogP3 of N-methyl-4-nitro-2-(trifluoromethyl)aniline is 2.6 [1], whereas the experimentally measured or database-reported LogP for the des-methyl analog 4-nitro-2-(trifluoromethyl)aniline is approximately 3.3 [2]. The lower lipophilicity of the N-methyl compound (ΔlogP ≈ –0.7) is counterintuitive given the added methyl group but reflects the influence of the secondary amine on overall polarity and solvation free energy. This places the target compound in a favorable intermediate lipophilicity range (logP 2–3) that is often associated with balanced aqueous solubility and membrane permeability — a desirable profile for lead-like chemical space in fragment-based and HTS library design.

Lipophilicity ADME Drug design

Procurement-Relevant Application Scenarios for N-Methyl-4-nitro-2-(trifluoromethyl)aniline (CAS 54672-10-5)


TLR1/2 Agonist Medicinal Chemistry: Synthesis of CU-T12-9 and Next-Generation Immunomodulators

As demonstrated by the SAR studies of Cheng et al. (2015), the N-methyl-4-nitro-2-(trifluoromethyl)aniline core is the essential pharmacophoric element for nanomolar TLR1/2 agonism [1]. CU-T12-9, synthesized directly from this building block via imidazole N-arylation, achieves an EC₅₀ of 52.9 nM and activates the NF-κB pathway to upregulate TNF-α, IL-10, and iNOS [1]. Medicinal chemistry teams pursuing innate immune activators for vaccine adjuvants or cancer immunotherapy should prioritize this specific building block, as the SAR evidence shows that replacement with any other nitroaniline congener — including those differing only in N-alkyl substitution or nitro position — leads to substantial or complete loss of activity [1]. The compound's Protein Degrader Building Block classification further supports its use in PROTAC and molecular-glue degrader designs [2].

Synthesis of N-Methylated Aniline-Derived Kinase Inhibitors and Targeted Protein Degraders

The secondary N-methylamine handle of this compound provides a single, well-defined point for further diversification via N-arylation (Buchwald–Hartwig), N-acylation, sulfonamide formation, or reductive amination, while remaining inert to diazotization side-reactions that would complicate analogous chemistry on primary aniline building blocks [1]. Following nitro-group reduction to the corresponding 1,4-diamine, the resulting intermediate can be elaborated into benzimidazoles, quinoxalines, and other nitrogen-containing heterocycles that are privileged scaffolds in kinase inhibitor design. The compound's listing as a Protein Degrader Building Block [2] underscores its relevance for synthesizing bifunctional degrader molecules that link a target-protein ligand to an E3 ligase recruiter.

Analytical Reference Standard for Impurity Profiling of N-Methyl-2-(trifluoromethyl)aniline Derivatives

Owing to its well-defined melting point (111–112 °C after recrystallization) and availability at >95% purity [1], N-methyl-4-nitro-2-(trifluoromethyl)aniline can serve as a reference substance for drug impurity profiling and chromatographic method development [2]. The compound's distinct retention characteristics (XLogP3 = 2.6) and unique spectroscopic signature (¹H NMR: N–CH₃ singlet; ¹⁹F NMR: –CF₃ quartet; FTIR and GC-MS data available via spectral databases) enable its use as a system-suitability standard for HPLC and LC-MS methods employed in the quality control of pharmaceutical intermediates derived from the N-methyl-2-(trifluoromethyl)aniline family [3].

Regioselective Synthesis of Fluorinated Nitroaniline Building Block Libraries

The US5684203 patent route — reacting 3-nitrobenzotrifluoride with N,N'-dimethylurea under mild basic conditions in DMSO — delivers the N-methyl-4-nitro-2-(trifluoromethyl)aniline scaffold in 95% yield with complete conversion [1]. This methodology is amenable to parallel library synthesis by varying the urea component (e.g., N,N'-diethylurea for the N-ethyl analog; N,N'-diisopropylurea for the N-isopropyl analog). For procurement teams building diverse screening libraries, the commercial availability of the target compound at 95–98% purity from multiple vendors (AKSci, CalpacLab, Combi-Blocks/Fujifilm Wako) ensures reproducible sourcing, while the patent-established synthesis provides a fallback route for larger-scale needs [1][2].

Quote Request

Request a Quote for N-methyl-4-nitro-2-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.